molecular formula C17H19ClN2O3S B14222786 Benzenesulfonamide, 4-[3-(3-chlorophenoxy)-1-piperidinyl]- CAS No. 827322-95-2

Benzenesulfonamide, 4-[3-(3-chlorophenoxy)-1-piperidinyl]-

Cat. No.: B14222786
CAS No.: 827322-95-2
M. Wt: 366.9 g/mol
InChI Key: XZJZOCCDEUOQRN-UHFFFAOYSA-N
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Description

Benzenesulfonamide, 4-[3-(3-chlorophenoxy)-1-piperidinyl]- is a chemical compound with the molecular formula C17H19ClN2O3S. It is a derivative of benzenesulfonamide, which is known for its wide range of biological activities, including antibacterial, antitumor, and antiviral properties

Preparation Methods

The synthesis of Benzenesulfonamide, 4-[3-(3-chlorophenoxy)-1-piperidinyl]- typically involves the amidation reaction. The process begins with the preparation of the intermediate compounds, which are then subjected to specific reaction conditions to form the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired chemical transformations . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

Benzenesulfonamide, 4-[3-(3-chlorophenoxy)-1-piperidinyl]- undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

Benzenesulfonamide, 4-[3-(3-chlorophenoxy)-1-piperidinyl]- has several scientific research applications, including:

Comparison with Similar Compounds

Benzenesulfonamide, 4-[3-(3-chlorophenoxy)-1-piperidinyl]- can be compared with other similar compounds, such as:

Properties

CAS No.

827322-95-2

Molecular Formula

C17H19ClN2O3S

Molecular Weight

366.9 g/mol

IUPAC Name

4-[3-(3-chlorophenoxy)piperidin-1-yl]benzenesulfonamide

InChI

InChI=1S/C17H19ClN2O3S/c18-13-3-1-4-15(11-13)23-16-5-2-10-20(12-16)14-6-8-17(9-7-14)24(19,21)22/h1,3-4,6-9,11,16H,2,5,10,12H2,(H2,19,21,22)

InChI Key

XZJZOCCDEUOQRN-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=CC=C(C=C2)S(=O)(=O)N)OC3=CC(=CC=C3)Cl

Origin of Product

United States

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